Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15747394
InChI: InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-5-7-11(8-6-10)17-15-18-12-4-3-9-16-13(12)21-15/h3-9H,2H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol

Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate

CAS No.:

Cat. No.: VC15747394

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate -

Specification

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
IUPAC Name ethyl 4-([1,3]thiazolo[5,4-b]pyridin-2-ylamino)benzoate
Standard InChI InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-5-7-11(8-6-10)17-15-18-12-4-3-9-16-13(12)21-15/h3-9H,2H2,1H3,(H,17,18)
Standard InChI Key OGVBRAYGRYZZEX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Ethyl 4-({ thiazolo[5,4-b]pyridin-2-yl}amino)benzoate features a thiazolo[5,4-b]pyridine moiety linked via an amino group to a para-substituted ethyl benzoate (Figure 1). The thiazolo[5,4-b]pyridine system consists of a pyridine ring fused with a thiazole ring at positions 5 and 4-b, creating a planar, conjugated system that enhances electronic delocalization . The ethyl benzoate group introduces steric bulk and polarizability, influencing solubility and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H13N3O2S\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight299.3 g/mol
IUPAC NameEthyl 4-( thiazolo[5,4-b]pyridin-2-ylamino)benzoate
Canonical SMILESCCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(S2)N=CC=C3
InChI KeyOGVBRAYGRYZZEX-UHFFFAOYSA-N

The planar structure of the thiazolopyridine core facilitates π-π stacking interactions, a feature critical for binding to hydrophobic pockets in biological targets like kinases . The amino linkage between the heterocycle and benzoate allows rotational flexibility, enabling conformational adaptability during molecular recognition.

Synthetic Pathways

General Synthesis Strategy

The synthesis of Ethyl 4-({ thiazolo[5,4-b]pyridin-2-yl}amino)benzoate typically involves a multi-step sequence starting from commercially available precursors (Figure 2) :

  • Thiazolopyridine-2-amine Preparation: Cyclocondensation of 2-aminopyridine derivatives with thiourea or thioamides under acidic conditions yields the thiazolo[5,4-b]pyridine-2-amine core .

  • Coupling with Ethyl 4-Bromobenzoate: A Buchwald-Hartwig amination or Ullmann-type reaction couples the amine to ethyl 4-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(OAc)2_2) and a base (e.g., Cs2_2CO3_3) .

Key Reaction Conditions

  • Temperature: 80–120°C

  • Solvent: Dimethylformamide (DMF) or toluene

  • Yield: 45–65% (optimized protocols)

Analytical Validation

Post-synthesis purification employs flash chromatography (silica gel, dichloromethane/methanol gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) . For example, the 1H^1\text{H}-NMR spectrum exhibits characteristic signals at δ 1.3 ppm (ethyl triplet), δ 4.3 ppm (ester methylene), and aromatic protons between δ 7.1–8.2 ppm.

Compoundc-KIT WT IC50_{50} (μM)c-KIT V560G/D816V IC50_{50} (μM)
Imatinib0.2138.2
Sunitinib0.155.89
6r (Analog)0.184.77

Antimicrobial Properties

While direct evidence for Ethyl 4-({ thiazolo[5,4-b]pyridin-2-yl}amino)benzoate is lacking, structurally related thiazolopyridines show broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The mechanism likely involves disruption of microbial cell membrane integrity via thiazole sulfur interactions.

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

No studies have directly assessed this compound’s pharmacokinetics, toxicity, or in vivo efficacy. Computational modeling predicts moderate blood-brain barrier permeability (logBB = −0.3) and CYP3A4-mediated metabolism.

Synthesis Optimization

Current protocols suffer from moderate yields and expensive palladium catalysts. Future work should explore nickel-catalyzed couplings or photochemical methods to improve efficiency .

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